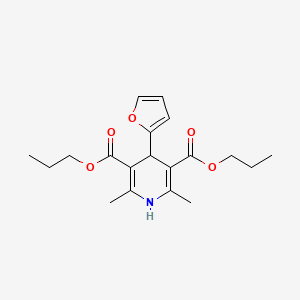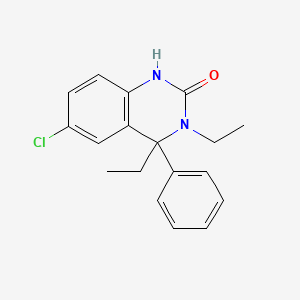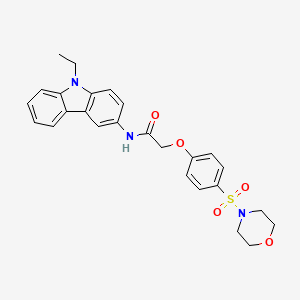
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a carbazole moiety, a morpholinosulfonyl group, and a phenoxyacetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the carbazole derivative. The key steps include:
Formation of the Carbazole Derivative: The initial step involves the alkylation of carbazole to introduce the ethyl group at the 9-position.
Introduction of the Phenoxyacetamide Moiety: This step involves the reaction of the carbazole derivative with 2-(4-(morpholinosulfonyl)phenoxy)acetic acid or its derivatives under appropriate conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the phenoxy or carbazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9-Ethyl-9H-carbazol-3-yl)-9-octadecenamide
- N-((9-Ethyl-9H-carbazol-3-yl)methylene)-4-(4-methylbenzyl)-1-piperazinamine
Uniqueness
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H27N3O5S |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
N-(9-ethylcarbazol-3-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-2-29-24-6-4-3-5-22(24)23-17-19(7-12-25(23)29)27-26(30)18-34-20-8-10-21(11-9-20)35(31,32)28-13-15-33-16-14-28/h3-12,17H,2,13-16,18H2,1H3,(H,27,30) |
Clave InChI |
KXJFBZJZFBNJAP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)

![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
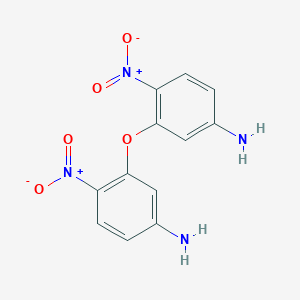
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)



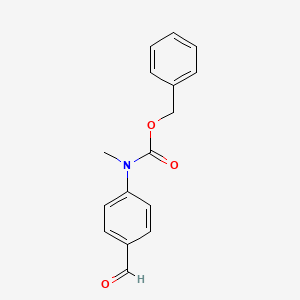
methanone](/img/structure/B12517827.png)
